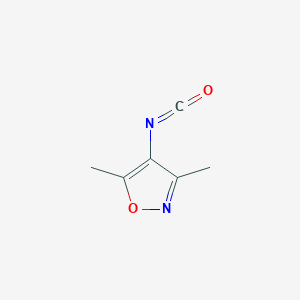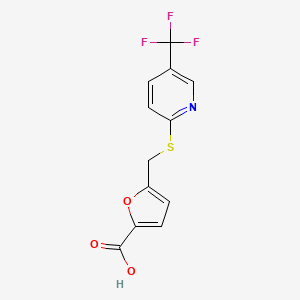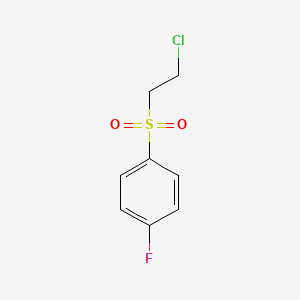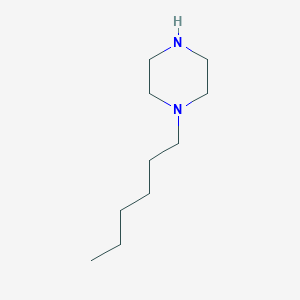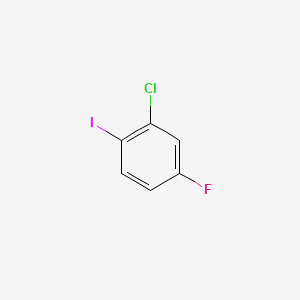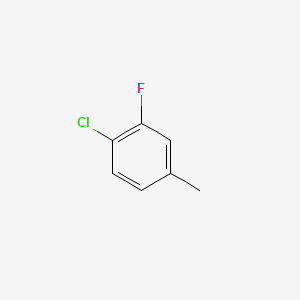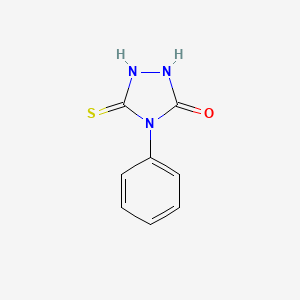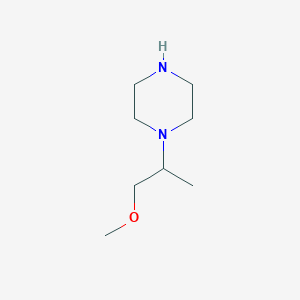
Ácido 6-metoxibenzofurano-2-carboxílico
Descripción general
Descripción
6-Methoxybenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H8O4 . It has a molecular weight of 192.17 . It is a solid substance and is used for research purposes .
Synthesis Analysis
The synthesis of 6-methoxybenzofuran-2-carboxylic acid involves several steps. One method involves the use of potassium carbonate in N,N-dimethyl-formamide at 140℃ for 4 hours . Another method involves the use of thionyl chloride in toluene at 80℃ .
Molecular Structure Analysis
The linear structure formula of 6-methoxybenzofuran-2-carboxylic acid is C10H8O4 . The InChI Key is IQELKSYGXWBQJA-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving 6-methoxybenzofuran-2-carboxylic acid are complex and varied. For instance, it can react with thionyl chloride in toluene at 80℃ .
Physical And Chemical Properties Analysis
6-Methoxybenzofuran-2-carboxylic acid is a solid substance . Its molecular weight is 192.17 , and its molecular formula is C10H8O4 .
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Los compuestos de benzofurano han mostrado fuertes actividades antitumorales . Por ejemplo, algunos benzofuranos sustituidos han demostrado dramáticas actividades anticancerígenas . Se encontró que un compuesto específico tenía efectos inhibidores del crecimiento celular significativos en diferentes tipos de células cancerosas .
Actividad Antibacteriana
Se ha encontrado que los derivados de benzofurano poseen propiedades antibacterianas . Esto los convierte en posibles candidatos para el desarrollo de nuevos medicamentos antibacterianos.
Actividad Antioxidante
Estos compuestos también han mostrado actividades antioxidantes . Esto sugiere que podrían usarse en el tratamiento de enfermedades causadas por estrés oxidativo.
Actividad Antiviral
Los compuestos de benzofurano han demostrado actividades antivirales . Por ejemplo, un nuevo compuesto macrocíclico de benzofurano ha mostrado actividad antiviral contra la hepatitis C y se espera que sea un fármaco terapéutico eficaz para la enfermedad de la hepatitis C .
Desarrollo de Fármacos
Los derivados de benzofurano se han utilizado en el desarrollo de agentes anticancerígenos . También se han utilizado como estructura central de varios medicamentos naturales biológicamente activos y materias primas químicas sintéticas .
Síntesis Química
Los anillos de benzofurano se han construido utilizando métodos novedosos descubiertos en los últimos años . Estos métodos son propicios para la construcción de sistemas complejos de anillos de benzofurano, que se pueden utilizar en la síntesis de una serie de compuestos policíclicos de benzofurano difíciles de preparar .
Safety and Hazards
Propiedades
IUPAC Name |
6-methoxy-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQELKSYGXWBQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358835 | |
| Record name | 6-methoxybenzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50551-61-6 | |
| Record name | 6-Methoxy-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50551-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methoxybenzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can the dianion of 6-methoxybenzofuran-2-carboxylic acid be used as a nucleophile in reactions with electrophiles like aldehydes?
A1: Unlike the dianions formed from 5- and 7-methoxybenzofuran-2-carboxylic acids, the dianion (14b) derived from 6-methoxybenzofuran-2-carboxylic acid (13b) undergoes rapid ring opening before it can be trapped by electrophiles, even at very low temperatures []. This suggests that the 6-methoxy substituent on the benzofuran ring system has a significant impact on the stability and reactivity of the corresponding dianion. The exact reasons for this difference in reactivity are not fully elucidated in the paper.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


